An In-Depth Technical Guide to 4-Isopropoxy-1H-pyrazole: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Isopropoxy-1H-pyrazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Significance of 4-Isopropoxy-1H-pyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to engage in a wide range of biological interactions have led to its incorporation into numerous approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, including cancer (e.g., Ibrutinib, Ruxolitinib), inflammation (e.g., Celecoxib), and rheumatoid arthritis (e.g., Baricitinib).[1] The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the pyrazole ring.[2]
This guide focuses on a specific, yet highly promising derivative: 4-Isopropoxy-1H-pyrazole (CAS Number: 14884-03-8, Molecular Formula: C6H10N2O).[3] The introduction of an isopropoxy group at the 4-position of the pyrazole ring imparts unique physicochemical properties that can influence its solubility, lipophilicity, and metabolic stability, making it an attractive building block for the design of novel drug candidates.[1] This document serves as a comprehensive technical resource, providing insights into the synthesis, structural characterization, potential reactivity, and applications of 4-Isopropoxy-1H-pyrazole for professionals engaged in drug discovery and organic synthesis.
Molecular and Physicochemical Profile
A clear understanding of the fundamental properties of 4-Isopropoxy-1H-pyrazole is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 14884-03-8 | [3] |
| Molecular Formula | C6H10N2O | [3] |
| Molecular Weight | 126.16 g/mol | [1] |
| Appearance | Not explicitly documented; likely a solid or liquid at room temperature. | Inferred |
| Melting Point | Not explicitly documented. | |
| Boiling Point | Not explicitly documented. | |
| Solubility | Not explicitly documented, but the isopropoxy group may enhance solubility in organic solvents. | Inferred |
Synthesis of 4-Isopropoxy-1H-pyrazole: A Proposed Experimental Protocol
Proposed Reaction Scheme:
Caption: Proposed synthesis of 4-Isopropoxy-1H-pyrazole via Williamson ether synthesis.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a well-established procedure for Williamson ether synthesis and is expected to be effective for the preparation of 4-Isopropoxy-1H-pyrazole.
Materials:
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4-Hydroxy-1H-pyrazole
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2-Bromopropane (or 2-Iodopropane)
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Sodium hydride (NaH) or Potassium carbonate (K2CO3)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO4)
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Rotary evaporator
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Deprotonation of 4-Hydroxy-1H-pyrazole:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-1H-pyrazole (1.0 eq) and anhydrous DMF.
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Cool the solution to 0 °C using an ice bath.
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Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium pyrazolide salt.
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Alkylation (SN2 Reaction):
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To the stirred solution of the sodium pyrazolide, add 2-bromopropane (1.2 eq) dropwise via a syringe or dropping funnel at room temperature.
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Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up and Isolation:
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Carefully quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification:
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Isopropoxy-1H-pyrazole.
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Structural Elucidation and Spectroscopic Analysis (Predicted)
While experimental spectra for 4-Isopropoxy-1H-pyrazole are not available in the searched literature, we can predict the expected spectroscopic data based on the known values for the pyrazole core and the isopropoxy group. This predicted data is invaluable for the characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrazole ring and the isopropoxy group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5 (pyrazole) | ~7.5 - 7.8 | s (singlet) | - | 2H |
| -CH- (isopropoxy) | ~4.4 - 4.6 | sept (septet) | ~6.0 | 1H |
| -CH₃ (isopropoxy) | ~1.3 - 1.4 | d (doublet) | ~6.0 | 6H |
| N-H (pyrazole) | Broad singlet, variable | br s | - | 1H |
The chemical shifts are predicted for a CDCl₃ solution. The N-H proton signal may be broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 (pyrazole, C-O) | ~150 - 155 |
| C-3, C-5 (pyrazole) | ~125 - 130 |
| -CH- (isopropoxy) | ~70 - 75 |
| -CH₃ (isopropoxy) | ~22 - 24 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H stretch (pyrazole) | 3100 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C, C=N stretch (pyrazole ring) | 1450 - 1600 |
| C-O stretch (ether) | 1050 - 1150 |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 126.16
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Key Fragmentation: Loss of the isopropoxy group, and fragmentation of the pyrazole ring.
Chemical Reactivity and Stability
The reactivity of 4-Isopropoxy-1H-pyrazole is governed by the electronic nature of the pyrazole ring and the isopropoxy substituent.
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N-Alkylation/Acylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated.
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Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, although the 4-position is blocked by the isopropoxy group. Reactions would likely occur at the C-3 or C-5 positions, influenced by the directing effects of the ring nitrogens and the alkoxy group.
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Stability: The compound is expected to be stable under normal laboratory conditions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Applications in Drug Discovery and Organic Synthesis
As a functionalized pyrazole derivative, 4-Isopropoxy-1H-pyrazole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
Workflow for Utilizing 4-Isopropoxy-1H-pyrazole in Drug Discovery
Caption: A typical workflow for the use of 4-Isopropoxy-1H-pyrazole in a drug discovery program.
The isopropoxy group can be strategically employed to fine-tune the pharmacological profile of a lead compound. Its size and lipophilicity can influence binding to target proteins and affect absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Isopropoxy-1H-pyrazole is not publicly available, general safety precautions for handling pyrazole derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Isopropoxy-1H-pyrazole represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its pyrazole core provides a proven scaffold for biological activity, while the 4-isopropoxy substituent offers a means to modulate its physicochemical properties. Although detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. As the quest for novel therapeutics continues, the strategic use of functionalized pyrazoles like 4-Isopropoxy-1H-pyrazole will undoubtedly play a significant role in the future of drug discovery.
References
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Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [Link]
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4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. PubMed. [Link]
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4-Isopropoxy-1H-pyrazole | MFCD23113525 | AA Blocks. [Link]
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4 - Organic Syntheses Procedure. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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Experiment 06 Williamson Ether Synthesis. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
